molecular formula C6H8N2OS B14024978 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one

6-Thioxo-5,7-diazaspiro[3.4]octan-8-one

Katalognummer: B14024978
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: LHVLWCOGRQHVTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Thioxo-5,7-diazaspiro[3.4]octan-8-one is a chemical compound with the molecular formula C6H8N2OS. It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chloro solvents, ester solvents, or ketone solvents, with the reaction temperature ranging from about 25°C to the reflux temperature of the solvent used . The process may also involve steps such as solvent removal using techniques like rotary evaporation, vacuum drying, or freeze drying .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. This process often requires precise control of reaction conditions and the use of high-purity reagents to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Thioxo-5,7-diazaspiro[3.4]octan-8-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

6-Thioxo-5,7-diazaspiro[3.4]octan-8-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological processes. The exact mechanism depends on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique thioxo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H8N2OS

Molekulargewicht

156.21 g/mol

IUPAC-Name

6-sulfanylidene-5,7-diazaspiro[3.4]octan-8-one

InChI

InChI=1S/C6H8N2OS/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)

InChI-Schlüssel

LHVLWCOGRQHVTA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(=O)NC(=S)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.